Chlorophyll d
Overview
Description
Chlorophyll d is a unique form of chlorophyll, a pigment crucial for photosynthesis. It was first identified by Harold Strain and Winston Manning in 1943 and later found in the cyanobacterium Acaryochloris marina in the 1990s . Unlike other chlorophylls, this compound absorbs far-red light at a wavelength of 710 nanometers, allowing organisms containing it to thrive in environments with limited visible light, such as moderately deep water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorophyll d is synthesized from chlorophyllide d by the enzyme chlorophyll synthase . Chlorophyllide d itself is derived from chlorophyllide a, although the specific oxygen-using enzyme responsible for this conversion remains unidentified as of 2022 .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its rarity and specific occurrence in certain cyanobacteria and algae. Most research focuses on its extraction and purification from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Chlorophyll d undergoes various chemical reactions, primarily those involved in photosynthesis. These include:
Oxidation: this compound can be oxidized to form pheophytin d, a process that involves the loss of the central magnesium ion.
Reduction: Reduction reactions can convert this compound back to its chlorophyllide form.
Substitution: Substitution reactions can occur at the central magnesium ion, replacing it with other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic conditions can facilitate the removal of the magnesium ion, allowing for substitution with other metals.
Major Products:
Pheophytin d: Formed through oxidation.
Chlorophyllide d: Formed through reduction.
Scientific Research Applications
Chlorophyll d has several scientific research applications:
Photosynthesis Research: Its unique absorption properties make it valuable for studying photosynthesis in low-light environments.
Biotechnology and Agriculture:
Mechanism of Action
Chlorophyll d functions by absorbing far-red light and converting it into chemical energy through photosynthesis. This process involves the excitation of electrons, which are then transferred through an electron transport chain, ultimately leading to the production of adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide phosphate (NADPH) . The unique absorption properties of this compound allow it to capture light energy in environments where other chlorophylls are less effective .
Comparison with Similar Compounds
Chlorophyll a: The most common form of chlorophyll, absorbs light in the blue and red regions of the spectrum.
Chlorophyll b: Similar to chlorophyll a but with a formyl group instead of a methyl group, allowing it to absorb slightly different wavelengths.
Chlorophyll c: Found in certain algae, lacks the phytol chain present in other chlorophylls.
Chlorophyll f: Absorbs even longer wavelengths than chlorophyll d, found in some cyanobacteria.
Uniqueness: this compound’s ability to absorb far-red light sets it apart from other chlorophylls, making it particularly useful for photosynthesis in low-light environments . This unique property allows organisms containing this compound to inhabit ecological niches that are inaccessible to other photosynthetic organisms .
Properties
IUPAC Name |
magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRYZIMSXOOPY-SKHCYZARSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H70MgN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-63-1 | |
Record name | Chlorophyll d | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.